Potassium chloride K-42

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium chloride K-42 is a radioactive isotope of potassium chloride. Potassium chloride is a metal halide salt composed of potassium and chlorine. It is odorless and has a white or colorless vitreous crystal appearance. The solid dissolves readily in water, and its solutions have a salt-like taste . This compound is used in various scientific applications due to its radioactive properties.

准备方法

Synthetic Routes and Reaction Conditions

Potassium chloride can be prepared by the protolytic and gas-exclusion reaction of hydrochloric acid with potassium carbonate. The reaction is as follows:

2HCl(aq)+K2CO3(s)→2KCl(aq)+CO2(g)+H2O(l)

In this method, hydrochloric acid is added to potassium carbonate in small portions while heating the solution to the boiling point to exclude dissolved carbon dioxide .

Industrial Production Methods

Potassium chloride is primarily extracted from sylvinite, a mineral mixture of sodium chloride and potassium chloride. The extraction process involves fractional crystallization or flotation. In fractional crystallization, materials are refined based on differences in solubility. In the flotation process, air bubbles are injected into a flotation cell containing potassium chloride crystals covered by surface-active materials. These air bubbles attach to the potassium chloride crystals, generating a foam that is mechanically separated .

化学反应分析

Types of Reactions

Potassium chloride undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Potassium chloride can be involved in redox reactions where it acts as a source of potassium ions.

Substitution Reactions: Potassium chloride can participate in substitution reactions where the chloride ion is replaced by another anion.

Common Reagents and Conditions

Common reagents used in reactions with potassium chloride include hydrochloric acid, sodium perchlorate, and calcium chloride. The conditions for these reactions typically involve heating and the use of solvents like water .

Major Products Formed

The major products formed from reactions involving potassium chloride include potassium hydroxide, chlorine gas, and various potassium salts .

科学研究应用

Potassium chloride K-42 has several scientific research applications:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in biological studies to trace potassium ion movement within cells.

Medicine: Utilized in medical diagnostics and treatments, particularly in studies involving potassium ion channels.

Industry: Applied in the production of fertilizers, where it serves as a source of potassium for plant growth.

作用机制

Potassium chloride exerts its effects primarily through the potassium ion (K+). The potassium ion is the principal intracellular cation in most body tissues and is essential for various physiological processes. It plays a crucial role in maintaining cellular osmotic balance, nerve impulse transmission, and muscle contraction. The mechanism of action involves the movement of potassium ions across cell membranes, which is regulated by potassium channels and transporters .

相似化合物的比较

Similar Compounds

Potassium Sulfate (K2SO4): Used as a fertilizer, similar to potassium chloride, but does not affect the chloride-sensitive crops.

Potassium Nitrate (KNO3): Another potassium-based fertilizer that also provides nitrogen.

Sodium Chloride (NaCl): Common table salt, similar in structure but contains sodium instead of potassium.

Uniqueness

Potassium chloride is unique due to its high solubility in water and its ability to provide both potassium and chloride ions. This makes it particularly useful in applications where both ions are required, such as in fertilizers and medical treatments .

属性

CAS 编号 |

24359-76-0 |

|---|---|

分子式 |

ClK |

分子量 |

77.41 g/mol |

IUPAC 名称 |

potassium-42(1+);chloride |

InChI |

InChI=1S/ClH.K/h1H;/q;+1/p-1/i;1+3 |

InChI 键 |

WCUXLLCKKVVCTQ-GJNDDOAHSA-M |

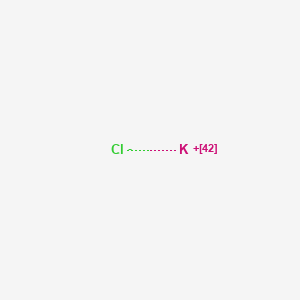

手性 SMILES |

[Cl-].[42K+] |

规范 SMILES |

[Cl-].[K+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。